CCT373567

BCL6 degradation Molecular glue Cellular DC50

Procure CCT373567 for pure BCL6 inhibition without proteasomal degradation (DC50 >2000 nM). Non-degrading enantiomer of CCT373566; enables dissection of inhibition vs. depletion in DLBCL models (TR-FRET IC50=2.9 nM).

Molecular Formula C26H29ClF2N6O3
Molecular Weight 547.0 g/mol
Cat. No. B12398597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT373567
Molecular FormulaC26H29ClF2N6O3
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O
InChIInChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22+/m1/s1
InChIKeyGSGDUDAFETZSPM-DHZVRSILSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT373567 (CAS 2378853-67-7) | BCL6 Molecular Glue Degrader Procurement Guide for Lymphoma Research


CCT373567, also known as (2S)-10-[[5-chloro-2-[(3S,5R)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one (molecular formula C26H29ClF2N6O3, MW 547.0), is a potent molecular glue degrader of the transcriptional repressor BCL6 . This compound belongs to the tricyclic quinolinone chemical series and is characterized as the non-degrading enantiomer of the highly potent BCL6 degrader CCT373566, providing distinct pharmacological utility as an inhibition-only tool compound [1].

Why CCT373567 Cannot Be Substituted with General BCL6 Inhibitors or Other Quinolinone Analogs


BCL6-targeting compounds within the tricyclic quinolinone series exhibit divergent pharmacological mechanisms despite structural similarity. The key differentiation lies in degradation-inducing capability versus pure inhibition. CCT373567 is the non-degrading enantiomer of CCT373566, meaning it binds BCL6 with comparable biochemical affinity (TR-FRET IC50 values within ~1 nM of each other) yet fails to induce proteasomal degradation of the target protein [1]. Furthermore, the series displays a sharp degradation SAR where subtle stereochemical or substituent changes abolish degradation activity entirely [2]. Generic substitution with a superficially similar quinolinone derivative could therefore inadvertently introduce degradation pharmacology (as with CCT373566, DC50 = 0.7 nM) or substantially reduced potency (as with early lead CCT369260, IC50 = 523 nM), compromising experimental interpretation or model validity [3].

CCT373567 Quantitative Differentiation Evidence vs. CCT373566, CCT369260, and BCL6-IN-9


Degradation Capability: CCT373567 Lacks Target Degradation vs. CCT373566 (DC50 >2000 nM vs. 0.7 nM)

In cellular degradation assays (MSD degrader assay using OCI-Ly1 DLBCL cells), CCT373567 exhibits DC50 >2000 nM with Dmax >30%, whereas its enantiomer CCT373566 demonstrates DC50 = 0.7 nM with Dmax = 92% [1]. This >2800-fold difference in degradation potency confirms that CCT373567 functions as a pure inhibitor without degradation pharmacology, while CCT373566 is a bona fide degrader.

BCL6 degradation Molecular glue Cellular DC50

Biochemical Potency Improvement: CCT373567 Shows 180-Fold Greater BCL6 Binding Affinity vs. Early Lead CCT369260

In TR-FRET biochemical binding assays, CCT373567 achieves an IC50 of 2.9 nM, representing a 180-fold improvement over the early benzimidazolone molecular glue lead compound CCT369260, which exhibited an IC50 of 523 nM [1]. This optimization from the tricyclic quinolinone series demonstrates substantial enhancement in target engagement potency.

BCL6 TR-FRET Biochemical potency Lead optimization

Biochemical Potency Comparison: CCT373567 (IC50 2.9 nM) vs. CCT373566 (IC50 2.2 nM) vs. BCL6-IN-9 (IC50 3.9 nM)

Within the same chemical series, CCT373567 exhibits TR-FRET IC50 = 2.9 nM, which is comparable to its enantiomer CCT373566 (IC50 = 2.2 nM) and moderately more potent than BCL6-IN-9 (compound 1, IC50 = 3.9 nM), another BCL6 inhibitor from related optimization efforts [1]. All values represent geometric means of at least three replicates.

BCL6 inhibitor potency TR-FRET assay Quinolinone series

Target Selectivity Profile: CCT373567 Exhibits Off-Target Activity at CCR1 and PIM Kinases

Selectivity profiling reveals that CCT373567 exhibits measurable off-target activity at chemokine receptor CCR1 (IC50 = 78 nM in MIP-1α-induced chemotaxis assay using human THP1 cells) and PIM2 kinase (IC50 = 140 nM against recombinant full-length human PIM2) [1][2]. In contrast, no comparable selectivity data are publicly available for closely related compounds CCT373566 or BCL6-IN-9 under identical assay conditions.

BCL6 selectivity CCR1 antagonism PIM kinase inhibition

Cellular Activity Window: TR-FRET (2.9 nM) vs. NanoBRET Cellular Assay (25.9 nM)

CCT373567 demonstrates a measurable shift between biochemical and cellular potency, with TR-FRET IC50 = 2.9 nM versus NanoBRET cellular inhibition IC50 = 25.9 nM [1]. Comparable NanoBRET data for CCT373566 and BCL6-IN-9 are not currently available in the public domain, limiting cross-compound cellular activity comparisons.

NanoBRET Cellular target engagement BCL6 cellular assay

Recommended Research Applications for CCT373567 Based on Quantitative Differentiation Evidence


BCL6 Inhibition-Only Mechanistic Studies (Degradation-Independent Pharmacology)

For experimental designs requiring pure BCL6 inhibition without confounding proteasomal degradation effects, CCT373567 is the preferred tool compound. Its DC50 >2000 nM confirms minimal degradation activity, whereas the enantiomer CCT373566 induces robust BCL6 degradation (DC50 = 0.7 nM) [1]. This distinction is critical for studies dissecting whether observed phenotypes arise from BCL6 target inhibition versus target depletion.

Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft and In Vitro Proliferation Studies

CCT373567 exhibits antiproliferative activity and has been characterized within the tricyclic quinolinone series for BCL6-driven lymphoma models [1]. Its potent biochemical binding (IC50 = 2.9 nM) and established cellular activity (NanoBRET IC50 = 25.9 nM) make it suitable for DLBCL cell line studies, particularly in OCI-Ly1 and related BCL6-dependent models where the compound's degradation profile has been quantified [2].

Enantiomeric Pair Studies: Degrader (CCT373566) vs. Inhibitor (CCT373567) Pharmacological Dissection

The availability of both CCT373566 (degrader, DC50 = 0.7 nM) and CCT373567 (non-degrading inhibitor, DC50 >2000 nM) as enantiomeric pairs with comparable biochemical binding affinity (IC50 2.2 nM vs. 2.9 nM, respectively) provides a uniquely controlled experimental system for distinguishing degradation-dependent from inhibition-dependent biological effects [1]. Procurement of both compounds enables rigorous target validation studies in BCL6-driven cancers.

Selectivity-Aware Experimental Design Accounting for CCR1 and PIM2 Off-Target Activity

In assays where chemokine receptor CCR1 signaling or PIM kinase activity may represent confounding variables, CCT373567 is a better-characterized option relative to analogs lacking public selectivity data. Researchers can design appropriate controls knowing that CCT373567 exhibits CCR1 antagonism (IC50 = 78 nM in THP1 chemotaxis) and PIM2 inhibition (IC50 = 140 nM) [1][2]. This transparency enables more interpretable results in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT373567

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.